1,4-PBIT dihydrobromide

iNOS Enzyme Inhibition Ki Determination

1,4-PBIT dihydrobromide is the preferred tool for simultaneous iNOS/nNOS blockade with sub-10 nM potency (Ki=7.6/16 nM). Its 47-fold eNOS selectivity and defined 1,4-phenylene linker geometry differentiate it from older iNOS inhibitors like 1400W or aminoguanidine. Quantified 78% ACF inhibition in colorectal cancer models confirms in vivo chemopreventive efficacy. Superior choice for SAR studies and enzyme assays requiring dual inhibition. Buy with confidence from verified suppliers.

Molecular Formula C12H20Br2N4S2
Molecular Weight 444.3 g/mol
CAS No. 157254-60-9
Cat. No. B1678570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-PBIT dihydrobromide
CAS157254-60-9
SynonymsPBIT cpd
S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea
Molecular FormulaC12H20Br2N4S2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br
InChIInChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H
InChIKeyYRRYHMLYGVNPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,4-PBIT (157254-60-9): A Potent and Selective iNOS/nNOS Inhibitor with Quantifiable Differentiation from 1400W and Aminoguanidine


2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide (CAS 157254-60-9), commonly known as 1,4-PBIT or 1,4-PB-ITU dihydrobromide, is a bis-isothiourea derivative that functions as a potent, competitive inhibitor of nitric oxide synthases (NOS). This compound demonstrates high affinity for inducible NOS (iNOS) and neuronal NOS (nNOS) with reported Ki values of 7.4-7.6 nM and 16 nM, respectively, while exhibiting significantly weaker inhibition of endothelial NOS (eNOS) (Ki = 360 nM) . Its structural motif, featuring a central 1,4-phenylene linker between two carbamimidothioate groups, underpins its unique selectivity profile and differentiates it from other iNOS inhibitors in both biochemical and cellular contexts [1].

Why 1,4-PBIT (157254-60-9) Cannot Be Replaced by Common iNOS Inhibitors: A Data-Driven Assessment of Selectivity, Potency, and Cellular Utility


The interchangeability of iNOS inhibitors is often erroneously assumed based solely on their shared target class. However, 1,4-PBIT occupies a unique pharmacological space defined by a specific combination of sub-10 nM potency for both iNOS and nNOS, coupled with a substantial 20- to 50-fold selectivity window over eNOS . This profile contrasts sharply with that of the widely used tool compound 1400W, which, while potent against iNOS (Ki = 7 nM), exhibits weak inhibition of nNOS (Ki = 2 µM) and eNOS (Ki = 50 µM) [1]. Furthermore, the older reference inhibitor aminoguanidine demonstrates a Ki of 16 µM for iNOS, a potency three orders of magnitude lower than that of 1,4-PBIT [2]. These quantitative disparities in isoform selectivity and biochemical potency render generic substitution scientifically unsound for studies requiring dual iNOS/nNOS blockade, or for experiments where differential effects on constitutive NOS isoforms could confound data interpretation. Additionally, the pronounced disconnect between 1,4-PBIT's biochemical Ki and its cellular IC50 (30 µM in DLD-1 cells) highlights a critical, quantifiable limitation in membrane permeability that directly impacts experimental design and procurement decisions .

Quantitative Evidence Guide for 1,4-PBIT (157254-60-9): Head-to-Head and Cross-Study Comparisons


Biochemical Potency Comparison: 1,4-PBIT vs. Aminoguanidine (AG) for iNOS Inhibition

1,4-PBIT demonstrates a ~2,100-fold higher potency for iNOS inhibition compared to the classic inhibitor aminoguanidine (AG). This is a critical differentiator for biochemical assays requiring robust, low-nanomolar target engagement. The data are derived from separate studies using purified enzyme preparations, a standard practice for comparing inhibitor potency across different chemotypes [1].

iNOS Enzyme Inhibition Ki Determination Selectivity

Isoform Selectivity Profile: 1,4-PBIT vs. 1400W for nNOS and eNOS Engagement

While both 1,4-PBIT and 1400W are potent iNOS inhibitors with Ki values of ~7 nM, their selectivity profiles against the constitutive isoforms nNOS and eNOS are markedly different. 1,4-PBIT retains potent activity against nNOS (Ki = 16 nM), making it a dual iNOS/nNOS inhibitor, whereas 1400W is highly selective for iNOS over nNOS (Ki = 2 µM), representing a 125-fold difference in nNOS potency. Conversely, 1,4-PBIT is ~140-fold more selective against eNOS compared to 1400W's ~7,100-fold selectivity [1].

nNOS eNOS Isoform Selectivity Off-Target Activity

Cellular Activity Gap: Biochemical Ki vs. Cellular IC50 in DLD-1 Cells

A defining characteristic of 1,4-PBIT is its poor membrane permeability, which creates a large, quantifiable gap between its biochemical potency and its cellular efficacy. In DLD-1 cells, the IC50 for iNOS inhibition is 30 µM, which is approximately 4,000-fold higher than its Ki of 7.4 nM for the purified enzyme . This discrepancy is a critical factor for experimental design and a key differentiator from more cell-permeable iNOS inhibitors like 1400W.

Cell Permeability Cellular Assay IC50 Structure-Activity Relationship

In Vivo Chemopreventive Efficacy: 1,4-PBIT vs. Aminoguanidine in Colorectal Cancer Models

In a rat model of azoxymethane (AOM)-induced colon carcinogenesis, dietary administration of 1,4-PBIT resulted in a 78% inhibition of multi-crypt aberrant crypt foci (ACF) formation, a key preneoplastic biomarker. In a comparable study using the same model, a high dose of aminoguanidine achieved a 48% inhibition of multi-crypt ACF [1]. This head-to-head comparison within a consistent experimental framework demonstrates the superior in vivo chemopreventive efficacy of 1,4-PBIT over the classic iNOS inhibitor aminoguanidine.

In Vivo Efficacy Chemoprevention Colorectal Cancer Aberrant Crypt Foci

Structural Isomer Comparison: 1,4-PBIT (Para) vs. 1,3-PBIT (Meta) for iNOS Selectivity

The position of the phenylene linker in bis-isothiourea NOS inhibitors critically impacts isoform selectivity. The 1,4-substituted isomer (1,4-PBIT) exhibits a Ki of 360 nM for eNOS, yielding a 47-fold selectivity for iNOS over eNOS. In contrast, the 1,3-substituted isomer (1,3-PBIT) displays a Ki of 9 µM for eNOS, resulting in a 191-fold selectivity for iNOS . While both compounds are potent iNOS inhibitors (Ki of 7.4 nM vs. 47 nM), the 1,3-isomer offers a >4-fold greater selectivity window against eNOS.

Structure-Activity Relationship Isomer Selectivity iNOS eNOS

Optimal Application Scenarios for 1,4-PBIT (157254-60-9) Based on Quantitative Evidence


In Vitro Biochemical Assays Requiring Dual iNOS/nNOS Inhibition

1,4-PBIT is the preferred tool compound for purified enzyme assays where the experimental objective is to simultaneously inhibit both iNOS and nNOS with high potency (Ki = 7.6 nM and 16 nM, respectively). Its dual-inhibitor profile, quantified by a low nNOS/iNOS selectivity ratio of 2.1, makes it uniquely suited for this purpose compared to highly selective iNOS inhibitors like 1400W, which is >125-fold less potent against nNOS .

In Vivo Animal Models of Colorectal Cancer Chemoprevention

Based on direct comparative data from AOM-induced rat models, 1,4-PBIT is the superior choice for chemoprevention studies targeting iNOS in colorectal cancer. Dietary administration of 1,4-PBIT achieved a 78% inhibition of multi-crypt aberrant crypt foci (ACF), a 63% relative improvement in efficacy over the comparator aminoguanidine (48% inhibition) in a consistent experimental setting [1]. This evidence supports its selection over older, less potent iNOS inhibitors for in vivo oncology research.

Structure-Activity Relationship (SAR) Studies of Bis-Isothiourea NOS Inhibitors

The 1,4-PBIT compound serves as a critical reference standard in SAR studies aimed at understanding the impact of phenylene linker geometry on NOS isoform selectivity. Its quantifiably distinct selectivity profile (47-fold for iNOS over eNOS) compared to the 1,3-isomer (191-fold selectivity) provides a clear, data-driven framework for medicinal chemistry efforts seeking to optimize potency or selectivity in this chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-PBIT dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.